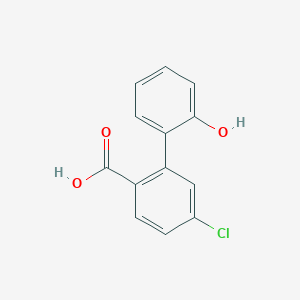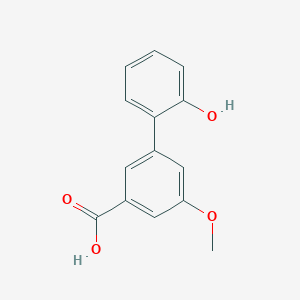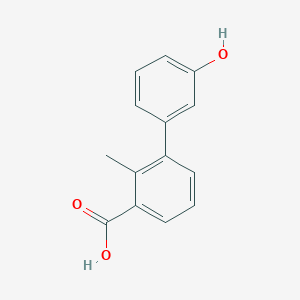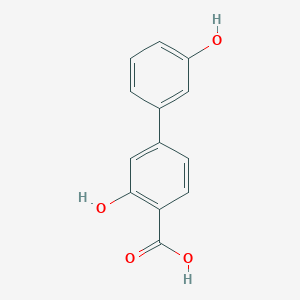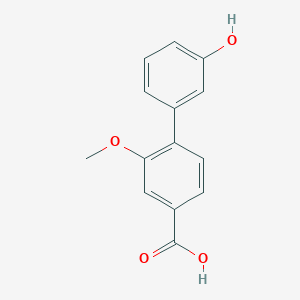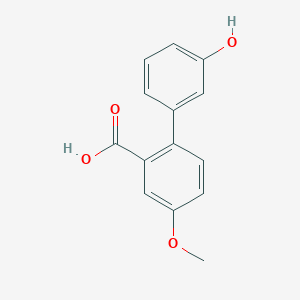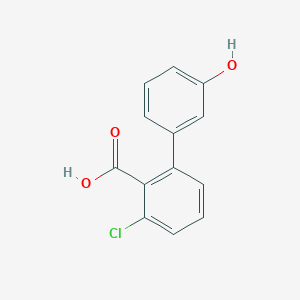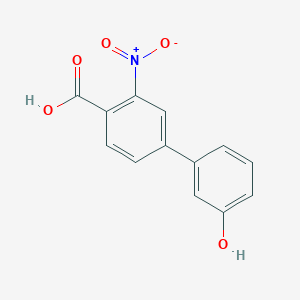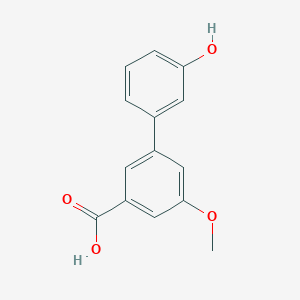
3-(3-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxyphenyl)-5-methoxybenzoic acid, or 3-HPMA, is a chemical compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of many organic compounds and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. 3-HPMA is a versatile compound due to its unique structure and has been studied extensively in recent years.
科学的研究の応用
3-HPMA has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as drugs and agrochemicals, and is also used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers and other materials for use in the biomedical field. Additionally, 3-HPMA has been used in the synthesis of various fluorescent probes, which are used to study the structure and function of proteins and other biomolecules.
作用機序
The mechanism of action of 3-HPMA is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to molecules in the vicinity and thus facilitating the formation of new chemical bonds. Additionally, 3-HPMA is believed to interact with enzymes and other proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HPMA are not yet fully understood. However, some studies have suggested that 3-HPMA can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-HPMA has been shown to have anti-inflammatory effects in animal models and may also have potential anti-cancer effects.
実験室実験の利点と制限
The main advantage of 3-HPMA for laboratory experiments is its versatility. The compound can be used in a wide range of chemical reactions and can be used as a starting material for the synthesis of other compounds. Additionally, 3-HPMA is relatively easy to obtain and is relatively stable in aqueous solutions. However, 3-HPMA is not very soluble in water and can be difficult to work with in certain laboratory experiments.
将来の方向性
The potential applications of 3-HPMA are vast and there are many potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 3-HPMA, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential applications of 3-HPMA in the synthesis of new drugs and other compounds. Additionally, 3-HPMA could be used as a starting material for the synthesis of new polymers and other materials for use in the biomedical field. Finally, further research could be done to explore the potential applications of 3-HPMA in the synthesis of fluorescent probes for use in the study of proteins and other biomolecules.
合成法
3-HPMA can be synthesized from 3-hydroxybenzaldehyde and 5-methoxybenzoic acid in two steps. First, 3-hydroxybenzaldehyde is reacted with 5-methoxybenzoic acid in the presence of a strong base such as sodium hydroxide to form 3-HPMA. This reaction is carried out in an acidic medium, such as acetic acid, to ensure complete conversion of the reactants. The second step involves the hydrolysis of the 3-HPMA to obtain the desired compound. This can be achieved by treating the 3-HPMA with a strong base, such as sodium hydroxide, in an aqueous solution.
特性
IUPAC Name |
3-(3-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(15)6-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPWVZZOOXPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688704 |
Source


|
| Record name | 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-82-8 |
Source


|
| Record name | 3'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

